2,3-Diaminosuccinic acid
Overview
Description
2,3-Diaminosuccinic acid (DAS) is a non-proteinogenic amino acid that has gained significant attention in the scientific research community due to its potential applications in various fields. DAS is a derivative of aspartic acid and is known to have unique biochemical and physiological properties.
Scientific Research Applications
Peptide Chemistry 2,3-Diaminosuccinic acid has been incorporated into peptide structures as a substitute for cystine in the core structure of somatostatin, demonstrating its utility in peptide chemistry (Riemer et al., 2004).
Substrate for Enzymatic Reactions It serves as a substrate for beef kidney D-aspartate oxidase, undergoing oxidative deamination and decarboxylation to form compounds like pyrazine dicarboxylic acids (Rinaldi et al., 2005).
Microbial Resolution Microorganisms like Micrococcus ureae can assimilate 2,3-diaminosuccinic acid, showcasing its potential role in microbiology studies (Suzuki et al., 1956).
Coordination Chemistry 2,3-Diaminosuccinic acid forms complexes with metals like copper and nickel, indicating its significance in coordination chemistry (Yoshikawa & Yamasaki, 1967).
Chiral Auxiliary in Organic Synthesis Novel N-sulfonylated 2,3-diaminosuccinate-type chiral auxiliaries were synthesized for asymmetric reactions in organic synthesis (Serizawa et al., 2006).
Catalysis It acts as an efficient catalyst for aminohydroxylation of alkenes when used in osmium-diamine chelates (Muñiz et al., 2006).
Inorganic Biochemistry Complexes of 2,3-diaminosuccinic acid with palladium have been studied for their DNA-binding and antitumor properties, highlighting its potential in medicinal chemistry (Matilla et al., 1994).
Synthesis of α,β-Diamino Acids It has been used as a building block for synthesizing α,β-diamino acids, which are key structural fragments in biologically active compounds (Viso et al., 2011).
properties
IUPAC Name |
2,3-diaminobutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNYNCTUBKSHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaminosuccinic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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